molecular formula C12H13N5O4 B3014298 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide CAS No. 1421530-69-9

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide

Cat. No.: B3014298
CAS No.: 1421530-69-9
M. Wt: 291.267
InChI Key: CQLBUFYXXZRAID-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives have been synthesized for various biological activities. For example, certain furochromone pyrimidine derivatives exhibited analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

  • Antimicrobial Agents : A series of pyrimidinones and oxazinones were synthesized as antimicrobial agents, indicating the potential application of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).

Pharmaceutical Applications

  • Cancer Treatment : The fluoropyrimidines are key chemotherapeutic agents in cancer treatment, with their metabolism requiring dihydropyrimidine dehydrogenase. Genetic variations in this enzyme can significantly affect drug toxicity and efficacy (Caudle et al., 2013).

  • Osteoporosis Therapy : Pyrimidin-5-yl derivatives have been identified as potent antagonists for the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds have shown efficacy in in vivo models of bone turnover (Coleman et al., 2004).

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(6-methoxypyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-21-11-6-8(13-7-14-11)15-9(18)2-4-17-5-3-10(19)16-12(17)20/h3,5-7H,2,4H2,1H3,(H,16,19,20)(H,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLBUFYXXZRAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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